molecular formula C7H8N2OS B1340022 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde CAS No. 623564-36-3

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde

Cat. No. B1340022
M. Wt: 168.22 g/mol
InChI Key: RKHPMFNLYOWIRY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde is C7H8N2O2 . The exact molecular structure is not provided in the search results. For a detailed molecular structure, it would be best to refer to a reliable chemical database or a peer-reviewed scientific publication .


Chemical Reactions Analysis

The specific chemical reactions involving 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde are not provided in the search results. Detailed information about its reactivity and the types of reactions it undergoes might be found in specialized chemical databases or scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde include a molecular weight of 152.15 . It is a solid at room temperature . More detailed physical and chemical properties might be found in specialized chemical databases .

Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of 3,4-disubstituted derivatives of 6,7-dihydro-imidazo[2,1-b][1,3]thiazole and 7,8-dihydro-6H-imidazo[2,1-b][1,3]thiazine derivatives has been explored for their cytotoxic effects against both cancer and noncancer cells. These compounds were synthesized through cyclization of 4,5-diaryl-imidazole-2-thione and dihaloalkane, with their structures confirmed by NMR and IR spectroscopy. Their cytotoxicities were evaluated using the MTT assay, demonstrating significant effects at lower doses on cancer cells (Meriç, Incesu, & Hatipoğlu, 2008).

Growth Regulatory Activity

Another research focused on the synthesis of phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines and their growth regulatory activity on seedlings of Cucumis sativus. This study found specific derivatives exhibiting stable inhibitory effects, as well as compounds showing promising growth-stimulating activity at certain concentrations (Slyvka et al., 2022).

Anti-inflammatory Agents

The investigation into novel imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxy moiety for their potential as anti-inflammatory agents revealed promising results. These compounds were synthesized via nucleophilic substitution reaction and their drug-like properties were in silico predicted using SwissADME. Their anti-inflammatory activity was confirmed in vivo using the carrageenan-induced hind paw edema test in rats, identifying compounds with satisfactory pharmacological properties for further research (Biointerface Research in Applied Chemistry, 2022).

Synthesis of Novel Heterocyclic Systems

Research on the synthesis of novel heterocyclic systems such as imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation has contributed to the exploration of new synthetic pathways. This work highlights the versatility of imidazo[2,1-c][1,4]thiazine derivatives in facilitating the development of unique compounds under environmentally friendly conditions (Mohan, Rao, & Adimurthy, 2013).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHPMFNLYOWIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=NC=C(N21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474324
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde

CAS RN

623564-36-3
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623564-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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